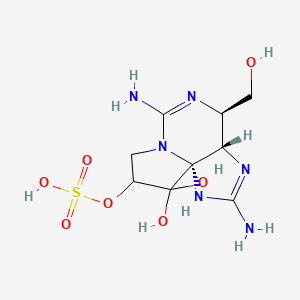
Abacavir hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abacavir hydroxyacetate is a synthetic compound belonging to the class of nucleoside analog reverse transcriptase inhibitors (NRTIs). It is primarily investigated for its potential use in treating chronic stable plaque psoriasis and other conditions . The compound is structurally related to abacavir, a well-known antiviral agent used in the treatment of HIV/AIDS .
Aplicaciones Científicas De Investigación
Abacavir hydroxyacetate has several scientific research applications, including:
Chemistry: It is used as a model compound in studying nucleoside analogs and their chemical properties.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of abacavir hydroxyacetate involves several steps, starting from a suitable di-halo aminopyrimidine compound. The synthetic route typically includes the following steps :
Reaction with Cyclopropylamine: The di-halo aminopyrimidine is reacted with cyclopropylamine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to yield a key intermediate compound.
Displacement of Chlorine Atom: The chlorine atom in the intermediate is displaced with cyclopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for abacavir. These methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of protective groups and controlled reaction environments to minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Abacavir hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Mecanismo De Acción
The mechanism of action of abacavir hydroxyacetate involves its conversion to active metabolites that inhibit reverse transcriptase, an enzyme essential for viral replication. The compound is phosphorylated to its active form, which competes with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA synthesis and inhibition of viral replication .
Comparación Con Compuestos Similares
Abacavir hydroxyacetate is similar to other nucleoside analog reverse transcriptase inhibitors, such as:
Abacavir: The parent compound, used in the treatment of HIV/AIDS.
Lamivudine: Another NRTI used in combination with abacavir for HIV treatment.
Zidovudine: An older NRTI used in combination therapies for HIV.
Uniqueness
. Its distinct mechanism of action and chemical properties make it a valuable compound for scientific research and pharmaceutical development.
Propiedades
Número CAS |
1446418-48-9 |
|---|---|
Fórmula molecular |
C16H20N6O3 |
Peso molecular |
344.37 g/mol |
Nombre IUPAC |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |
InChI |
InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21)/t9-,11+/m1/s1 |
Clave InChI |
ZBBZROWQLKCFQK-KOLCDFICSA-N |
SMILES isomérico |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC(=O)CO |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
SMILES canónico |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
Apariencia |
Solid powder |
Pureza |
> 98% |
Sinónimos |
KM-133; KM133; KM 133; ; ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 2-hydroxyacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
